molecular formula C18H19N5O2 B2859767 1-(3-methoxyphenyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea CAS No. 2034309-69-6

1-(3-methoxyphenyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea

Cat. No. B2859767
CAS RN: 2034309-69-6
M. Wt: 337.383
InChI Key: YFEDBBSJPGOIOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-methoxyphenyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea is a chemical compound that has gained attention in the scientific community due to its potential use in various fields. The compound is commonly referred to as MPMPU and has been synthesized using various methods.

Scientific Research Applications

Hydrogel Formation and Rheology

  • 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, a related compound, is known to form hydrogels in acidic conditions. These gels' physical properties, including morphology and rheology, vary with the anion type used. This demonstrates a method to tune the gels' properties, which could be relevant for similar compounds like 1-(3-methoxyphenyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea (Lloyd & Steed, 2011).

Enzyme Inhibition and Anticancer Properties

  • Urea derivatives, including those similar to 1-(3-methoxyphenyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea, have been studied for their enzyme inhibition and anticancer activities. They show varying degrees of inhibition against urease, β-glucuronidase, and phosphodiesterase enzymes. Additionally, certain urea compounds exhibit in vitro anticancer activity against prostate cancer cell lines (Mustafa, Perveen & Khan, 2014).

Synthesis of Heterocycles with Aldehyde Functionality

  • Compounds like 1-bis(methoxy)-4-bis(methylthio)-3-buten-2-one, similar in structure to 1-(3-methoxyphenyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea, are valuable as synthons for creating five and six-membered heterocycles with aldehyde functionality. These synthons are useful for efficient regiospecific synthesis in various chemical processes (Mahata et al., 2003).

Conformational Control in Molecular Sensing

  • Ureido derivatives with pyrimidine and pyridinone groups, similar to 1-(3-methoxyphenyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea, have been studied for conformational equilibrium and tautomerism. These properties are crucial for molecular sensing applications, where the control of tautomerism can be achieved through conformational states (Kwiatkowski, Kolehmainen & Ośmiałowski, 2019).

Antiproliferative Activity in Cancer Research

  • Diaryl ureas, similar to 1-(3-methoxyphenyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea, have been evaluated for their antiproliferative activity against various cancer cell lines. These compounds demonstrate significant effects on cancer cell lines, highlighting their potential as anticancer agents (Feng et al., 2020).

properties

IUPAC Name

1-(3-methoxyphenyl)-3-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-23-12-14(11-21-23)17-8-13(6-7-19-17)10-20-18(24)22-15-4-3-5-16(9-15)25-2/h3-9,11-12H,10H2,1-2H3,(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFEDBBSJPGOIOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-methoxyphenyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.